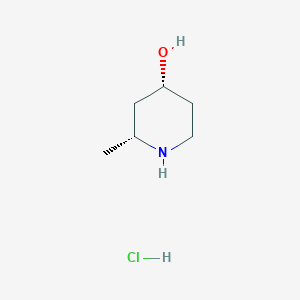

(2R,4R)-2-methylpiperidin-4-ol hydrochloride

Description

(2R,4R)-2-Methylpiperidin-4-ol hydrochloride is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with stereospecific methyl and hydroxyl substituents at the 2- and 4-positions, respectively. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.64 g/mol (CAS: 89451-59-2) .

Propriétés

IUPAC Name |

(2R,4R)-2-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKHDUOLFKISDJ-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-77-6 | |

| Record name | 4-Piperidinol, 2-methyl-, hydrochloride (1:1), (2R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-methylpiperidin-4-ol hydrochloride can be achieved through several methods One common approach involves the diastereoselective synthesis of the compound from commercially available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high diastereoselectivity and yield .

Industrial Production Methods

In industrial settings, the production of (2R,4R)-2-methylpiperidin-4-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Key findings include:

-

MnO₂-mediated oxidation converts the alcohol to a ketone intermediate, which can further participate in cyclization or functionalization reactions .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been employed for dehydrogenation, yielding unsaturated piperidine derivatives under mild conditions .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂, 50°C, 3 h | 4-Ketopiperidine derivative | 75–90% | |

| DDQ | Dioxane, rt, 18 h | Dehydrogenated derivative | 60–80% |

Hydrogenation and Reduction

The compound serves as a precursor for saturated piperidine derivatives:

-

Catalytic hydrogenation with ammonium formate and Pd/C reduces double bonds in intermediates, yielding stereochemically pure cis-4-hydroxy-2-methylpiperidine .

-

NaBH₄ reduction of ketone derivatives regenerates the alcohol functionality with retention of stereochemistry .

Key Example :

Hydrogenation of bicyclic lactam intermediates derived from (2R,4R)-2-methylpiperidin-4-ol hydrochloride produced (2S,4S)-2-methylpiperidin-4-ol in 98% yield .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

-

Halogenation : Treatment with SOCl₂ or PBr₃ replaces the hydroxyl group with Cl or Br, enabling further cross-coupling reactions .

-

Grignard reactions : Organomagnesium reagents (e.g., CH₂=CHMgBr) add to ketone intermediates, forming 2,2-disubstituted piperidines .

Table 2: Substitution Reaction Outcomes

| Reagent | Product Type | Stereochemical Outcome | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | 4-Chloropiperidine | Retention of cis configuration | 85% | |

| CH₂=CHMgBr | 2-Vinyl-4-hydroxypiperidine | Diastereoselective addition | 70–90% |

Acylation and Esterification

The hydroxyl group undergoes acylation with:

-

Acetyl chloride to form 4-acetoxy derivatives.

-

Benzoyl chloride under basic conditions, yielding esters used in drug discovery .

Notable Application :

Acylation intermediates were utilized in synthesizing donepezil analogues, where stereochemistry at C2 and C4 critically influenced acetylcholinesterase inhibition .

Ring-Opening and Cyclization

The piperidine ring participates in ring-expansion or contraction reactions:

-

Acid-mediated ring-opening generates linear amines for further functionalization .

-

Corey–Chaykovsky cyclization forms bicyclic lactams when reacted with sulfonium ylides .

Example :

Reaction with divinyl ketones via a double aza-Michael addition yielded 2-substituted 4-piperidones, key intermediates in bioactive molecule synthesis .

Stereochemical Influence on Reactivity

The cis-(2R,4R) configuration imparts distinct reactivity:

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (2R,4R)-2-methylpiperidin-4-ol hydrochloride serves as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemical properties enable the formation of enantiomerically pure compounds, which are crucial in drug development.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Can lead to various reduced derivatives.

- Substitution: The hydroxyl group can be replaced with other functional groups.

Biology

In biological research, this compound has been utilized in studies involving enzyme interactions and receptor binding. Its chirality plays a significant role in determining its binding affinity and specificity towards different molecular targets.

Mechanisms of Action:

- Acts as an inhibitor or activator of enzymes depending on its structure.

- Influences biochemical pathways relevant to therapeutic applications.

Case Studies:

Research indicates that (2R,4R)-2-methylpiperidin-4-ol hydrochloride can serve as a model for understanding chirality's impact on drug interactions and efficacy. For instance, studies have shown its potential role in modulating neurotransmitter receptors, which is critical for developing treatments for neurological disorders.

Industry

In industrial applications, (2R,4R)-2-methylpiperidin-4-ol hydrochloride is used in the production of fine chemicals and agrochemicals. Its ability to act as an intermediate in pharmaceutical synthesis makes it valuable for creating various therapeutic agents.

Applications in Industry:

- Used as an intermediate in synthesizing pharmaceuticals.

- Involved in producing agrochemicals that require specific stereochemical configurations for efficacy.

Mécanisme D'action

The mechanism of action of (2R,4R)-2-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards different molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine Derivatives

(2R,4R)-2-Methylpiperidin-4-ol Hydrochloride vs. (3R,4R)-3-Methylpiperidin-4-ol Hydrochloride

(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

Pyrrolidine Derivatives

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride

(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride

Functionalized Derivatives

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

- Molecular Formula : C₅H₁₀ClFN₂O; Molecular Weight : 168.60 g/mol .

- Key Features : Carboxamide group facilitates hydrogen bonding with biological targets.

- Applications : Investigated for kinase inhibition in oncology .

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine Hydrochloride

Key Research Findings and Trends

Stereochemical Impact : The (2R,4R) configuration in piperidine derivatives ensures optimal diastereoselectivity in synthesis, critical for bioactive molecule development .

Substituent Effects :

- Hydroxyl groups enhance solubility but may reduce membrane permeability.

- Fluorine or methyl groups improve metabolic stability and target affinity .

Ring Size : Piperidine derivatives generally exhibit higher conformational flexibility than pyrrolidines, influencing receptor binding kinetics .

Activité Biologique

(2R,4R)-2-methylpiperidin-4-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its role as a building block in drug development.

Overview of Biological Activities

Research indicates that (2R,4R)-2-methylpiperidin-4-ol hydrochloride exhibits several significant biological activities:

- Analgesic and Anti-inflammatory Properties : The compound has been studied for its potential to alleviate pain and reduce inflammation, suggesting applications in treating chronic pain conditions.

- Neurological Applications : Its ability to modulate neurotransmitter systems indicates possible uses in treating neurological disorders such as Alzheimer's disease and depression .

- Enzyme Interaction : The compound interacts with various enzymes and receptors, influencing metabolic pathways and neurotransmission. It has shown promise as an inhibitor or activator of specific enzymes depending on its structural configuration.

The mechanisms by which (2R,4R)-2-methylpiperidin-4-ol hydrochloride exerts its effects are multifaceted:

- Receptor Binding : The compound can bind to neurotransmitter receptors, affecting their activity. For instance, it has been noted for its interaction with muscarinic acetylcholine receptors, which are crucial in cognitive function and memory .

- Enzyme Inhibition : It may inhibit enzymes like acetylcholinesterase, which is relevant for Alzheimer's treatment due to its role in degrading acetylcholine .

- Nucleophilic Substitution : The hydroxyl group in the structure allows for nucleophilic substitutions and reductions, contributing to its reactivity and potential for forming new compounds.

Synthesis Methods

Various synthetic routes have been developed to produce (2R,4R)-2-methylpiperidin-4-ol hydrochloride. These methods vary in yield, stereoselectivity, and environmental impact. Key synthesis strategies include:

- Diastereoselective Approaches : Recent studies have focused on diastereoselective synthesis methods that enhance the yield of desired stereoisomers while minimizing by-products .

- Chiral Building Blocks : The compound serves as a chiral building block for synthesizing other biologically active molecules.

Comparative Analysis with Related Compounds

The biological activity of (2R,4R)-2-methylpiperidin-4-ol hydrochloride can be compared with structurally similar compounds. The following table summarizes notable comparisons:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Methylpiperidin-4-ol | Similar piperidine structure | Lacks chirality; different biological profile |

| 3-Hydroxypiperidine | Hydroxyl group at position 3 | Different stereochemistry affects receptor binding |

| 1-(3-Hydroxypropyl)piperidine | Extended chain at position 1 | Changes in lipophilicity may affect absorption |

The unique stereochemistry of (2R,4R)-2-methylpiperidin-4-ol hydrochloride contributes significantly to its distinct biological activity compared to other piperidine derivatives.

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of (2R,4R)-2-methylpiperidin-4-ol hydrochloride:

- Analgesic Effects : In a study assessing various piperidine derivatives for analgesic properties, (2R,4R)-2-methylpiperidin-4-ol hydrochloride demonstrated significant pain relief effects comparable to established analgesics.

- Cognitive Enhancement : Research involving animal models has shown that the compound may improve cognitive functions when administered at specific dosages, highlighting its potential in treating neurodegenerative diseases.

- Antifungal Activity : While primarily focused on neurological applications, some studies have noted antifungal properties against specific strains when tested in vitro .

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology : Combine CRISPR-Cas9 knockouts (e.g., target receptor genes) with transcriptomics (RNA-seq) to confirm pathway engagement. In vivo PET imaging with -labeled analogs can quantify target occupancy in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.